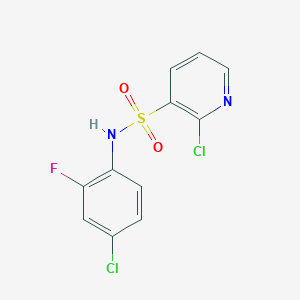

![molecular formula C20H20ClNO3 B2942010 3-(4-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2H-chromen-2-one CAS No. 869081-04-9](/img/structure/B2942010.png)

3-(4-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2H-chromen-2-one, also known as CDM-1, is a synthetic compound that belongs to the class of coumarin derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of cancer research. In

Applications De Recherche Scientifique

Synthesis and Structure Analysis

- The compound has been used in the synthesis and structural analysis of related chromen-2-one derivatives. For instance, a study by Manolov et al. (2012) focused on the crystal structure of a similar compound, highlighting its crystallization in the monoclinic system and the formation of linear chains due to p-p stacking of aromatic residues (Manolov, Morgenstern, & Hegetschweiler, 2012).

Novel Synthesis Using Biogenic Nanoparticles

- Kumar et al. (2022) described a novel synthesis of chromen-2-one derivatives using biogenic ZnO nanoparticles. This approach includes characterizing the synthesized compounds through various spectroscopic techniques and evaluating their antioxidant activity and corrosion inhibition properties (Kumar et al., 2022).

Applications in One-Pot Synthesis

- Zahiri and Mokhtary (2015) developed an efficient one-pot synthesis method for chromen-2-one derivatives, demonstrating its versatility in chemical synthesis and potential for generating various chemical structures (Zahiri & Mokhtary, 2015).

Dielectric Property Studies

- Bezgin et al. (2015) investigated the dielectric properties of polymers functionalized with chromen-2-one, providing insights into the electrical characteristics of these materials, which could have applications in various fields, including electronics (Bezgin, Ayaz, & Demirelli, 2015).

Detection of Metal Ions in Living Cells

- Mani et al. (2018) synthesized a probe based on chromen-2-one for detecting Cr3+ ions in living cells. This application demonstrates the potential of chromen-2-one derivatives in biological and chemical sensing (Mani et al., 2018).

Structural Analysis and Synthetic Flavonoid Study

- Singh et al. (2011) studied a synthetic flavonoid closely related to the compound of interest, providing valuable information on its structural characteristics and potential interactions (Singh, Singh, Agarwal, & Awasthi, 2011).

Mécanisme D'action

Target of Action

The primary target of this compound is the superoxide anion . The superoxide anion plays a crucial role in cellular processes, particularly in the generation of reactive oxygen species (ROS), which are involved in cell signaling and homeostasis .

Mode of Action

The compound interacts with its target through a process known as aromatisation . This process allows the compound to serve as a fluorescent probe, selectively detecting the concentration of superoxide anion in solution .

Biochemical Pathways

The compound’s interaction with the superoxide anion affects the reactive oxygen species (ROS) signaling pathway . This pathway is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis .

Result of Action

The compound’s action results in the selective detection of the superoxide anion concentration in solution . This can provide valuable information about the state of the ROS signaling pathway and related cellular processes .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it has been reported that evaluating the compound’s superoxide anion sensing probes in anhydrous DMSO instead of in aqueous buffers can provide advantages . This suggests that the compound’s action can be significantly affected by the solvent used.

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-8-(diethylaminomethyl)-7-hydroxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClNO3/c1-3-22(4-2)12-17-18(23)10-7-14-11-16(20(24)25-19(14)17)13-5-8-15(21)9-6-13/h5-11,23H,3-4,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKWVOWGEHHHCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC2=C1OC(=O)C(=C2)C3=CC=C(C=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2H-chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[3-(3,7-Dimethyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]carbonyl}-4-methylpiperazine](/img/structure/B2941928.png)

![4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-5-carboxamide](/img/structure/B2941929.png)

![Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B2941932.png)

![4-fluoro-N-[5-(2-propynylsulfanyl)-1,3,4-thiadiazol-2-yl]benzenecarboxamide](/img/structure/B2941934.png)

![Methyl 3-aminospiro[3.3]heptane-1-carboxylate;hydrochloride](/img/structure/B2941936.png)

![5-((4-Benzylpiperazin-1-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2941939.png)

![7-Ethyl-3,9-dimethyl-1-(2-oxopropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2941940.png)

![tert-Butyl [1-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2941941.png)

![2-Cyclopropyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2941943.png)

![N-(3-fluorophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2941945.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]benzoic acid](/img/structure/B2941948.png)